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Compound of Interest

N-(2-methoxyethyl)-N-
Compound Name:
methylglycine

Cat. No.: B15542417

Introduction

N-substituted amino acids are crucial building blocks in medicinal chemistry and drug
development, serving as key components in peptidomimetics, therapeutic peptides, and
various pharmacologically active molecules. Their structural modifications, such as N-
alkylation, can significantly enhance metabolic stability, cell permeability, and binding affinity to
biological targets. N-(2-methoxyethyl)-N-methylglycine is a specialized glycine derivative
with potential applications in the synthesis of complex molecules for pharmaceutical and
materials science research. This application note provides detailed protocols for two primary
synthetic routes to obtain N-(2-methoxyethyl)-N-methylglycine, targeting researchers and
professionals in organic synthesis and drug discovery.

Synthetic Strategies

Two robust and widely applicable methods for the synthesis of N-(2-methoxyethyl)-N-
methylglycine are presented:

o Direct Alkylation of Sarcosine: This classic and straightforward approach involves the
nucleophilic substitution of a haloalkane by N-methylglycine (sarcosine).

e Reductive Amination: A versatile method that forms the target tertiary amine by the reaction
of a secondary amine with an aldehyde, followed by reduction of the in-situ formed iminium
intermediate.
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Protocol 1: Synthesis via Direct Alkylation of

Sarcosine

This protocol describes the synthesis of N-(2-methoxyethyl)-N-methylglycine through the N-
alkylation of sarcosine using 1-bromo-2-methoxyethane.

Experimental Workflow
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Caption: Workflow for the synthesis of N-(2-methoxyethyl)-N-methylglycine via direct

alkylation.

Materials and Reagents
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Reagent/Materi Molecular Molar Mass ( . .
Quantity Supplier
al Formula g/mol)
Sarcosine (N- 1.0eq(e.g., 5.0 ) )
} CsH7NO2 89.09 Sigma-Aldrich

methylglycine) o))
1-Bromo-2-

CsHsBrO 138.99 l.1leq Alfa Aesar
methoxyethane
Sodium
Carbonate Na2COs 105.99 2.2 eq Fisher Scientific
(Na2CO0s)
Deionized Water H20 18.02 Solvent In-house
Hydrochloric Acid o

HCI 36.46 For acidification VWR
(HCl), 2M
Dichloromethane Extraction

CHzCl2 84.93 VWR
(DCM) Solvent
Anhydrous
Magnesium MgSOa 120.37 Drying Agent Acros Organics
Sulfate

Detailed Experimental Protocol

o Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a
reflux condenser, dissolve sarcosine (1.0 eq) and sodium carbonate (2.2 eq) in deionized
water (e.g., 100 mL).

o Addition of Alkylating Agent: To the stirred solution, add 1-bromo-2-methoxyethane (1.1 eq)
dropwise at room temperature.

+ Reaction: Heat the reaction mixture to 60-70 °C and maintain for 12-24 hours. Monitor the
reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS) until the starting material is consumed.

o Work-up:
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o Cool the reaction mixture to room temperature.

o Carefully acidify the aqueous solution to pH 2-3 by the dropwise addition of 2M
hydrochloric acid.

o Transfer the mixture to a separatory funnel and extract the product with dichloromethane
(3 x50 mL).

 Purification:
o Combine the organic layers and dry over anhydrous magnesium sulfate.

o Filter the drying agent and concentrate the filtrate under reduced pressure to yield the
crude product.

o If necessary, purify the product by column chromatography on silica gel.

Protocol 2: Synthesis via Reductive Amination

This protocol outlines the synthesis of the target compound from N-(2-methoxyethyl)amine and
glyoxylic acid via a one-pot reductive amination procedure.

Experimental Workflow
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Caption: Workflow for the synthesis of N-(2-methoxyethyl)-N-methylglycine via reductive
amination.

Materials and Reagents
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Reagent/Materi Molecular Molar Mass ( . .
Quantity Supplier
al Formula g/mol)
N-Methyl-2-
methoxyethylami  CaH11NO 89.14 1.0eq TCI Chemicals
ne
Glyoxylic Acid . .
C2H40a4 92.05 1.0eq Sigma-Aldrich
Monohydrate
Sodium
Cyanoborohydrid  NaBHsCN 62.84 1.2 eq Acros Organics
e (NaBHs3CN)
Methanol ] S
CH4O 32.04 Solvent Fisher Scientific
(MeOH)
Deionized Water H20 18.02 For quenching In-house
Hydrochloric Acid For pH
HCI 36.46 ) VWR
(HCI), 2M adjustment
Extraction
Ethyl Acetate CaHsO2 88.11 VWR
Solvent
Anhydrous . .
Na2SO0a4 142.04 Drying Agent Acros Organics

Sodium Sulfate

Detailed Experimental Protocol

e Reaction Setup: In a 100 mL round-bottom flask, dissolve N-methyl-2-methoxyethylamine
(1.0 eq) in methanol (e.g., 40 mL).

e Iminium Formation: Add glyoxylic acid monohydrate (1.0 eq) to the solution and stir at room
temperature for 1 hour to facilitate the formation of the iminium intermediate.

e Reduction:

o Cool the reaction mixture to O °C in an ice bath.
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o Slowly add sodium cyanoborohydride (1.2 eq) portion-wise, ensuring the temperature
remains below 10 °C.

o Remove the ice bath and allow the reaction to stir at room temperature overnight.
o Work-up:

o Quench the reaction by the slow addition of deionized water (20 mL).

o Concentrate the mixture under reduced pressure to remove the methanol.

o Adjust the pH of the remaining aqueous solution as needed for optimal extraction (typically
acidic for amine salts or basic for the free amine, though the zwitterionic nature of the
product requires careful consideration).

o Extract the product with ethyl acetate (3 x 30 mL).

 Purification:
o Combine the organic layers and dry over anhydrous sodium sulfate.
o Filter and concentrate under reduced pressure.

o Purify the resulting residue by crystallization or silica gel chromatography to obtain the
final product.

Characterization

The final product, N-(2-methoxyethyl)-N-methylglycine (CeH13NOs, Molar Mass: 147.17
g/mol ), should be characterized by standard analytical techniques to confirm its identity and

purity:
¢ H NMR and 8C NMR: To confirm the chemical structure and assess purity.
e Mass Spectrometry (MS): To verify the molecular weight.

o Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups.
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Safety Precautions

o All experiments should be conducted in a well-ventilated fume hood.

o Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must
be worn at all times.

e 1-Bromo-2-methoxyethane is a lachrymator and should be handled with care.

e Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with
acid. Handle with extreme caution and quench reactions carefully.

o Refer to the Safety Data Sheets (SDS) for all chemicals before use.

This application note provides a comprehensive guide for the synthesis of N-(2-methoxyethyl)-
N-methylglycine. The choice of protocol may depend on the availability of starting materials
and the desired scale of the reaction. Both methods are reliable and can be adapted for the
synthesis of related N-substituted amino acids.

« To cite this document: BenchChem. [Synthesis Protocol for N-(2-methoxyethyl)-N-
methylglycine: An Application Note]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15542417#synthesis-protocol-for-n-2-methoxyethyl-
n-methylglycine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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